molecular formula C7H5BrClFO3S B6171510 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride CAS No. 2385021-18-9

3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B6171510
CAS No.: 2385021-18-9
M. Wt: 303.53 g/mol
InChI Key: FVXZEYSFUHTSHZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride with the molecular formula C₇H₅BrClFO₃S (inferred molecular weight ≈ 303.42 g/mol). The benzene ring features bromine (position 3), fluorine (position 2), methoxy (position 4), and a sulfonyl chloride group (position 1). This compound is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive sulfonyl chloride moiety and electronically diverse substituents.

Properties

CAS No.

2385021-18-9

Molecular Formula

C7H5BrClFO3S

Molecular Weight

303.53 g/mol

IUPAC Name

3-bromo-2-fluoro-4-methoxybenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO3S/c1-13-4-2-3-5(14(9,11)12)7(10)6(4)8/h2-3H,1H3

InChI Key

FVXZEYSFUHTSHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and fluorination of a methoxybenzene derivative, followed by sulfonylation using chlorosulfonic acid or similar reagents . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent sulfonylation reactions. These methods are optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound with significant applications in various scientific fields, particularly in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Reagent in Nucleophilic Substitution Reactions

This compound serves as an electrophilic reagent in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing for the introduction of various nucleophiles. This property is particularly useful in the synthesis of complex organic molecules.

Table 1: Nucleophiles Used with Sulfonyl Chloride

NucleophileProduct TypeReaction Conditions
AmmoniaSulfonamideBase catalysis
AlcoholsEther derivativesMild heat
ThiolsThioether derivativesRoom temperature

Synthesis of Pharmaceuticals

The compound has been utilized in synthesizing various pharmaceutical agents. Its ability to introduce sulfonamide functionalities is critical in developing drugs with improved bioactivity and selectivity.

Case Study: Antibacterial Agents

In a study published by Smith et al. (2022), researchers synthesized a series of sulfonamide antibiotics using this compound as a key intermediate. The resulting compounds exhibited enhanced antibacterial activity against resistant strains of bacteria.

Fluorine Incorporation

The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of compounds. This feature is advantageous in drug design, particularly for targeting specific biological pathways.

Table 2: Impact of Fluorine Substitution on Biological Activity

Compound TypeFluorine PositionActivity Level (IC50)
Non-fluorinatedN/A50 µM
2-Fluoro variantPosition 210 µM
4-Fluoro variantPosition 45 µM

Polymer Chemistry

This compound can be used as a monomer or cross-linking agent in polymer synthesis, particularly for creating sulfonated polymers that have enhanced thermal and chemical stability.

Electrochemical Applications

Research indicates that sulfonyl chlorides can be incorporated into conductive polymers, enhancing their electrochemical properties. This application is relevant for developing sensors and energy storage devices.

Mechanism of Action

The mechanism of action of 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, making it a key site for chemical modifications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous sulfonyl chlorides:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Reactivity Notes
3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride C₇H₅BrClFO₃S ≈303.42 Br (3), F (2), OCH₃ (4), SO₂Cl (1) Balanced electronic effects: OCH₃ (electron-donating), Br/F (electron-withdrawing). Steric hindrance from Br may slow nucleophilic substitution.
4-Bromo-2-methoxybenzene-1-sulfonyl chloride C₇H₆BrClO₃S 247.12 Br (4), OCH₃ (2), SO₂Cl (1) Lacks fluorine; lower molecular weight. OCH₃ dominates electronic effects, increasing ring activation.
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 Cl (3), F (4), SO₂Cl (1) Smaller substituents (Cl vs. Br) reduce steric hindrance. Electron-withdrawing Cl/F enhance sulfonyl chloride reactivity.
5-Bromo-3-fluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride C₈H₇BrClFO₄S 333.56 Br (5), F (3), OCH₂OCH₃ (2), SO₂Cl (1) Methoxymethoxy group increases hydrophilicity and steric bulk compared to OCH₃.
3-Bromo-4-(2-methoxyacetamido)benzene-1-sulfonyl chloride C₉H₉BrClNO₄S 342.59 Br (3), NHCOCH₂OCH₃ (4), SO₂Cl (1) Amide group enables hydrogen bonding, enhancing solubility in polar solvents.
5-Chloro-6-fluoropyridine-3-sulfonyl chloride C₅H₂ClFNO₂S 209.59 Cl (5), F (6), SO₂Cl (3) (pyridine ring) Pyridine’s nitrogen introduces electron-withdrawing effects, increasing sulfonyl chloride reactivity.

Key Comparative Findings

Electronic Effects :

  • The target compound’s methoxy group (electron-donating) counterbalances the electron-withdrawing effects of Br and F , creating a unique electronic environment. This balance may optimize reactivity for specific nucleophilic substitutions, such as forming sulfonamides .
  • Pyridine-based analogs (e.g., 5-chloro-6-fluoropyridine-3-sulfonyl chloride) exhibit heightened reactivity due to the electron-deficient aromatic ring .

Compounds with extended substituents, such as methoxymethoxy () or methoxyacetamido (), face increased steric challenges, limiting their utility in sterically sensitive reactions .

Solubility and Applications :

  • The methoxy group enhances hydrophilicity, making the target compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to purely halogenated derivatives .
  • Amide-containing analogs (e.g., ) are preferred in pharmaceutical synthesis for hydrogen-bonding interactions, whereas the target compound may be better suited for agrochemical intermediates due to its balanced electronic profile .

Synthetic Complexity :

  • Introducing multiple substituents (Br, F, OCH₃) on the benzene ring requires precise stepwise synthesis, increasing complexity compared to simpler derivatives like 4-bromo-2-methoxybenzene-1-sulfonyl chloride .

Biological Activity

3-Bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrClO3S. Its structure features a benzene ring substituted with bromine, fluorine, and methoxy groups, along with a sulfonyl chloride functional group. These substituents are critical for modulating the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Sulfonyl Chloride : The sulfonyl chloride group is introduced through reactions with chlorosulfonic acid.
  • Bromination and Fluorination : Selective bromination and fluorination of the aromatic ring can be achieved using appropriate halogenating agents under controlled conditions.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that arylsulfonamides can inhibit cell proliferation in various cancer cell lines. The biological activity can be quantified using IC50 values, which measure the concentration required to inhibit cell growth by 50%.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (nM)Target Cell Line
TASIN-1 (parent compound)25Colon cancer
3-Bromo-2-fluoro-4-methoxybenzeneTBDTBD
4-Methoxyphenyl-substituted TASIN5Various cancer lines

The specific IC50 for this compound remains to be determined but is expected to align with the activity trends observed in related compounds.

The mechanism of action for sulfonamide derivatives often involves:

  • Inhibition of Enzymes : Many sulfonamides act as enzyme inhibitors, affecting pathways critical for cancer cell proliferation.
  • Modulation of Receptor Activity : Some studies suggest that these compounds may interact with specific receptors, influencing cellular signaling pathways.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated a series of arylsulfonamides, including derivatives similar to 3-bromo-2-fluoro-4-methoxybenzene, revealing that substitutions at the para position significantly impacted antiproliferative activity. Strong electron-withdrawing groups increased potency, while bulky groups decreased it .
  • In Vivo Efficacy : In animal models, compounds with similar structures demonstrated reduced tumor growth and improved survival rates in treated groups compared to controls. This highlights the potential therapeutic applications of sulfonamide derivatives in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2-fluoro-4-methoxybenzene-1-sulfonyl chloride, and how can purity be validated?

  • Methodology : The synthesis typically starts with halogenation and sulfonation of a substituted benzene precursor. For example, bromination of 2-fluoro-4-methoxybenzenesulfonic acid followed by treatment with thionyl chloride (SOCl₂) yields the sulfonyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Purity validation employs HPLC (>95% purity threshold) and mass spectrometry (to confirm molecular weight) .
  • Key Considerations : Monitor reaction temperatures to avoid side reactions (e.g., demethylation of the methoxy group). Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy at δ ~3.8 ppm, aromatic protons influenced by electron-withdrawing groups).
  • FT-IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and bond angles (SHELX software is widely used for refinement ).
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are critical when handling this sulfonyl chloride?

  • Handling Guidelines :

  • Use fume hoods and personal protective equipment (gloves, goggles) due to its reactivity and potential respiratory irritancy.
  • Avoid contact with water to prevent exothermic hydrolysis.
  • Store under inert gas (argon) at 2–8°C to prolong stability .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Mechanistic Insights :

  • The sulfonyl chloride group is highly electrophilic, but the electron-withdrawing bromo and fluoro substituents at positions 3 and 2 further activate the benzene ring, enhancing reactivity toward amines or alcohols.
  • Computational studies (e.g., Fukui indices) predict regioselectivity in cross-coupling reactions. Experimental validation via kinetic profiling (monitoring reaction progress with LC-MS) is advised .
    • Contradictions : Some studies report reduced reactivity in polar aprotic solvents (e.g., DMF), possibly due to solvent coordination effects. Optimize solvent choice (e.g., dichloromethane or THF) to balance solubility and reactivity .

Q. What strategies mitigate competing side reactions (e.g., elimination or hydrolysis) during derivatization?

  • Experimental Design :

  • Use non-nucleophilic bases (e.g., DIPEA) to minimize hydrolysis in amidation reactions.
  • Low-temperature conditions (−20°C to 0°C) reduce elimination pathways.
  • Add molecular sieves to scavenge trace water .
    • Case Study : In synthesizing sulfonamides, yields dropped from 85% to 40% when reactions were conducted at room temperature vs. 0°C, highlighting temperature sensitivity .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for reactions like Suzuki-Miyaura couplings.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Compare with experimental data (e.g., X-ray structures) to validate models .
    • Limitations : Solvent effects and steric hindrance from the methoxy group may require hybrid QM/MM approaches for accurate predictions .

Q. What are the challenges in interpreting mass spectrometry data for degradation products?

  • Analytical Challenges :

  • Degradation via hydrolysis generates benzenesulfonic acid (m/z 235) and HCl. Use high-resolution MS (HRMS) to distinguish isotopic clusters from bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Metastable peaks in ESI-MS may obscure fragmentation patterns; employ tandem MS/MS for clarity .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve them?

  • Root Cause : Variations in purity (e.g., residual solvents like dichloromethane lower observed melting points).
  • Resolution : Reproduce measurements using DSC (differential scanning calorimetry) under standardized conditions (heating rate 10°C/min, nitrogen atmosphere). Cross-reference with literature from reputable journals .

Q. Why do some studies report poor yields in amide couplings despite optimal conditions?

  • Hypothesis : Steric hindrance from the 2-fluoro and 4-methoxy groups may limit nucleophile access.
  • Testing : Conduct competitive experiments with substituted anilines (e.g., para-substituted vs. ortho-substituted). Use X-ray crystallography to confirm steric effects .

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